molecular formula C20H18N4O3 B3799258 2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide

2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B3799258
M. Wt: 362.4 g/mol
InChI Key: CGVFOOVOBFAOCI-UHFFFAOYSA-N
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Description

2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxadiazole moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: The oxadiazole ring is often introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the pyrrolidine and oxadiazole intermediates using reagents such as carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide: shares similarities with other oxadiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-18(16-11-12-24(20(16)26)15-9-5-2-6-10-15)21-13-17-22-23-19(27-17)14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVFOOVOBFAOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)NCC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide
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2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide
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2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide
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2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide
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2-oxo-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide

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